![molecular formula C26H20BrN3OS B2403592 2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-44-8](/img/structure/B2403592.png)

2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

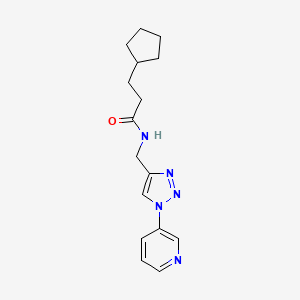

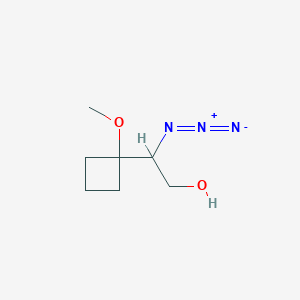

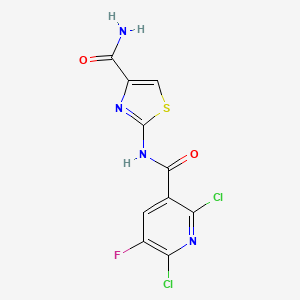

The compound “2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a pyrrolo[3,2-d]pyrimidin-4(5H)-one ring, a phenyl group, a m-tolyl group, and a thioether linkage to a 4-bromobenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolo[3,2-d]pyrimidin-4(5H)-one core, followed by the addition of the phenyl, m-tolyl, and 4-bromobenzyl groups. The thioether linkage could be formed through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4(5H)-one ring system is a heterocyclic structure containing nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the 4-bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .科学的研究の応用

Catalysis and Synthesis Pathways Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives are known for their broad synthetic applications due to their bioavailability. These compounds have a wide range of applicability and have been intensively investigated in recent years. The development of the main core, however, is challenging due to its structural existence. Various synthetic pathways are employed for the development of substituted derivatives of this compound using diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The review by Parmar et al. (2023) focuses on the application of hybrid catalysts for the synthesis of pyrrolo[3,2-d]pyrimidine scaffolds, indicating the significance of these compounds in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials Compounds containing pyrimidine and pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives play a significant role in the field of optoelectronics. The incorporation of pyrimidine and pyrrolo[3,2-d]pyrimidin-4(5H)-one fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are used in various applications related to photo- and electroluminescence, including organic light-emitting diodes (OLEDs), highly efficient red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. The review by Lipunova et al. (2018) highlights the applications of these compounds in optoelectronic devices, underscoring their significance in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological and Pharmacological Activities Pyrimidine derivatives, including pyrrolo[3,2-d]pyrimidin-4(5H)-one, are known for their wide range of biological activities. These compounds exhibit anticancer, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. The review by Rashid et al. (2021) discusses the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, indicating their potential in developing new therapeutic agents (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVULCNJTZVVJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)

![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)

![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)